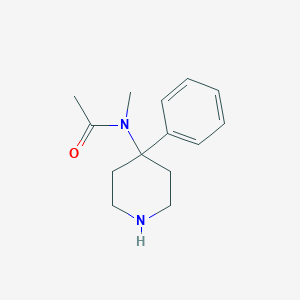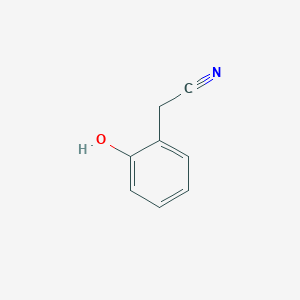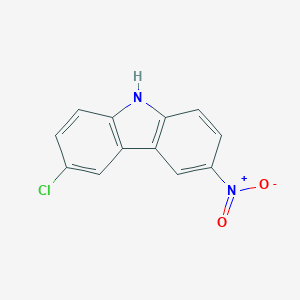
4-(2,2-Dimethoxyethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H15BO5 and a molecular weight of 226.04 .
Molecular Structure Analysis
The InChI code for 4-(2,2-Dimethoxyethoxy)phenylboronic acid is 1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 .Chemical Reactions Analysis
Boronic acids, including 4-(2,2-Dimethoxyethoxy)phenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.Applications De Recherche Scientifique
Glucose-Sensitive Hydrogels
- Scientific Field : Biomedical Engineering .
- Summary of Application : Phenylboronic acid-based hydrogels are being researched for their potential use in diabetes treatment. These hydrogels can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .
- Methods of Application : The hydrogels are designed to be glucose-responsive. The mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .
- Results or Outcomes : This research is still ongoing, and while the results are promising, more work needs to be done to determine the effectiveness and safety of these hydrogels in a clinical setting .
Enrichment of Cis-Diol Containing Molecules
- Scientific Field : Materials Science .
- Summary of Application : Phenylboronic acid-functionalized polymers are being used for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, potentially including derivatives of phenylboronic acid .
- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes : The SM coupling has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Fluorescence Imaging and Tumor Therapy
- Scientific Field : Biomedical Imaging and Oncology .
- Summary of Application : Phenylboronic acid-based functional chemical materials have been used for fluorescence imaging and tumor therapy .
- Methods of Application : These materials are designed to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effect .
- Results or Outcomes : The potential of these materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging .
Glycoprotein Detection
- Scientific Field : Biochemistry .
- Summary of Application : Phenylboronic acid-based functional chemical materials have been developed for glycoprotein detection .
- Methods of Application : These materials are designed to bind with sialic acid (SA) on the surface of cells .
- Results or Outcomes : The potential of these materials in glycoprotein detection has been demonstrated .
Drug Delivery
- Scientific Field : Pharmacology .
- Summary of Application : Phenylboronic acid-based functional chemical materials have been explored for drug delivery .
- Methods of Application : These materials improve the drug delivery effect by binding to glycans on the surface of cells .
- Results or Outcomes : The potential of these materials in drug delivery has been demonstrated .
Propriétés
IUPAC Name |
[4-(2,2-dimethoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYLZZAGHDVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629630 |
Source


|
| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethoxyethoxy)phenylboronic acid | |
CAS RN |
1256355-36-8 |
Source


|
| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)




![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)





